molecular formula C19H25N3O5S B1386571 tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate CAS No. 1086375-72-5

tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate

Cat. No.: B1386571
CAS No.: 1086375-72-5
M. Wt: 407.5 g/mol
InChI Key: SFTATUMASVOYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H25N3O5S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase and β-secretase, which are involved in the breakdown of neurotransmitters and the formation of amyloid beta peptides, respectively . These interactions suggest that this compound could be useful in the treatment of neurodegenerative diseases.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, its inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which can enhance neurotransmission and improve cognitive function . Additionally, this compound has been shown to impact gene expression and cellular metabolism, potentially altering the expression of genes involved in cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as acetylcholinesterase and β-secretase, inhibiting their activity and preventing the breakdown of neurotransmitters and the formation of amyloid beta peptides . These inhibitory effects can lead to changes in gene expression and cellular function, contributing to its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on target enzymes over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce the formation of amyloid beta peptides . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and activity . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, potentially altering the overall metabolic balance within the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it may undergo further metabolism and exert localized effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize within the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular function . Its presence in these subcellular compartments suggests that it may play a role in regulating gene expression and other nuclear processes.

Properties

IUPAC Name

ethyl 5-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-5-25-17(23)13-10-15(27-21-13)14-11-28-16(20-14)12-6-8-22(9-7-12)18(24)26-19(2,3)4/h10-12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTATUMASVOYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CSC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110406
Record name 1-Piperidinecarboxylic acid, 4-[4-[3-(ethoxycarbonyl)-5-isoxazolyl]-2-thiazolyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-72-5
Record name 1-Piperidinecarboxylic acid, 4-[4-[3-(ethoxycarbonyl)-5-isoxazolyl]-2-thiazolyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086375-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[4-[3-(ethoxycarbonyl)-5-isoxazolyl]-2-thiazolyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.